Methyl [(benzyloxy)imino]acetate
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Overview
Description
Methyl [(benzyloxy)imino]acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(benzyloxy)imino]acetate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with methyl chloroacetate in the presence of a base to form methyl [(benzyloxy)acetate]. This intermediate is then treated with hydroxylamine to introduce the imino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(benzyloxy)imino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces benzoic acid and methyl acetate.
Reduction: Yields benzyl alcohol and methylamine.
Substitution: Results in various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl [(benzyloxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(benzyloxy)imino]acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The benzyloxy group provides additional stability and specificity in these interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Methyl [(benzyloxy)imino]acetate can be compared with other esters and imino compounds:
Methyl acetate: A simple ester used as a solvent and flavoring agent.
Benzyl acetate: Known for its pleasant aroma and used in perfumes and flavorings.
Methyl [(phenyl)imino]acetate: Similar structure but with a phenyl group instead of a benzyloxy group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of ester and imino functionalities, offering a versatile platform for various chemical and biological applications.
Properties
CAS No. |
120104-68-9 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-phenylmethoxyiminoacetate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-11-14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
CVWGSVGJXHIXTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
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